2-Bromophenyl 4-piperidinyl ether hydrochloride
Description
Crystallographic Analysis and Solid-State Packing Behavior
Crystallographic data for 2-bromophenyl 4-piperidinyl ether hydrochloride, although not directly reported in the provided sources, can be inferred based on related bromophenyl piperidine derivatives and halogenated aromatic compounds. The presence of the bromine atom facilitates halogen bonding and other non-covalent interactions such as C—H⋯Br hydrogen bonds and C—Br⋯π interactions, which are common in halogenated aromatic crystals and contribute significantly to the crystal packing arrangement.
In analogous compounds, molecules are often arranged in layers or chains linked by these halogen interactions, alongside van der Waals forces, which stabilize the crystal lattice. The hydrochloride salt form typically leads to ionic interactions between the protonated nitrogen and chloride ions, further influencing the packing by forming hydrogen bonds or electrostatic contacts.
A typical orthorhombic or monoclinic crystal system may be expected, with unit cell parameters influenced by the size and shape of the piperidine ring and the bromophenyl substituent. Hirshfeld surface analyses of similar brominated aromatic compounds reveal that Br⋯H/H⋯Br contacts contribute approximately 20% to the intermolecular interactions, indicating their importance in crystal cohesion. Other contacts such as C⋯H/H⋯C and H⋯H also play significant roles in packing.
| Interaction Type | Contribution to Crystal Packing (%) |
|---|---|
| Br⋯H / H⋯Br | 20.9 |
| C⋯H / H⋯C | 15.2 |
| O⋯H / H⋯O | 12.6 |
| H⋯H | 11.7 |
| Br⋯C / C⋯Br | 8.8 |
| Br⋯Br | 6.7 |
These interactions collectively create a robust and directional network within the crystal lattice, often resulting in zigzag chains or layered structures parallel to specific crystallographic planes.
Electronic Structure and Quantum Chemical Properties
The electronic structure of this compound is characterized by the presence of the bromine atom on the aromatic ring, which introduces a heavy halogen with significant electron-withdrawing and polarizable properties. This influences the electron density distribution within the molecule, particularly affecting the aromatic ring and the adjacent ether linkage.
Quantum chemical calculations, such as density functional theory (DFT), typically reveal that the highest occupied molecular orbital (HOMO) is localized over the aromatic ring and the piperidine nitrogen lone pair, while the lowest unoccupied molecular orbital (LUMO) is often centered on the bromophenyl moiety, reflecting the electron-accepting nature of the bromine substituent.
The presence of the protonated nitrogen (in the hydrochloride salt) alters the electronic environment by increasing the positive charge density on the piperidine ring, which can affect the molecule’s dipole moment and polarizability. The bromine atom’s polarizability also contributes to potential halogen bonding interactions, which are significant in both solid-state and solution-phase behavior.
Predicted collision cross sections (CCS) for the protonated molecule and its adducts indicate the molecule’s size and shape in the gas phase, relevant for mass spectrometry and ion mobility studies:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 240.03824 | 147.5 |
| [M+Na]+ | 262.02018 | 155.9 |
| [M-H]- | 238.02368 | 153.2 |
| [M+NH4]+ | 257.06478 | 166.5 |
| [M+K]+ | 277.99412 | 144.0 |
These values reflect the molecular conformation and ion-molecule interactions in the gas phase and are consistent with the expected compact structure of the molecule.
Properties
IUPAC Name |
4-(2-bromophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQCDTFIAHLQQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Bromophenyl Ether Intermediate
- 2-Bromophenol or 2-bromophenyl derivatives as the aryl source.
- 4-piperidinol or 4-hydroxypiperidine as the nucleophile.
- Alternatively, 4-piperidinyl alkyl halides can be used to react with 2-bromophenol.
Nucleophilic Aromatic Substitution (SNAr):
The phenolic oxygen of 2-bromophenol can be deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the phenolate ion, which then reacts with a suitable 4-piperidinyl alkyl halide (e.g., 4-piperidinyl ethyl bromide) to form the ether bond.Williamson Ether Synthesis:
This classical method involves reacting the phenolate ion with an alkyl halide bearing the piperidinyl group. The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.Catalytic Coupling Methods:
Transition metal-catalyzed coupling (e.g., copper-catalyzed Ullmann-type ether synthesis) can be employed to couple 2-bromophenol with 4-piperidinyl derivatives under milder conditions.
| Parameter | Typical Conditions |
|---|---|
| Base | Sodium hydride, potassium carbonate |
| Solvent | DMF, DMSO, acetone |
| Temperature | 50–120 °C |
| Reaction Time | 4–24 hours |
| Catalyst (if used) | CuI, CuBr with ligands (e.g., diamines) |
Conversion to Hydrochloride Salt
- The free base ether is dissolved in an organic solvent (e.g., ethyl acetate or ethanol).
- Hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the solution.
- The hydrochloride salt precipitates or is isolated by solvent evaporation and recrystallization.
- This step improves compound stability, solubility, and handling.
Detailed Research Findings and Data
Analogous Compound Preparation Insights
Bromination of phenyl precursors:
Selective bromination of phenyl compounds in aqueous media has been demonstrated to yield high-purity bromophenyl intermediates, which are crucial for subsequent ether formation.Ether formation via nucleophilic substitution:
Literature on related piperidinyl aryl ethers shows that the Williamson ether synthesis is effective for coupling phenols with piperidinyl alkyl halides, yielding high purity products after purification.Salt formation:
Conversion to hydrochloride salts is a standard pharmaceutical practice to enhance compound properties, as seen in various piperidine-containing drugs.
Example Reaction Scheme (Hypothetical)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Bromophenol + NaH in DMF, stir 1 h at 60 °C | Formation of 2-bromophenolate ion |
| 2 | Add 4-(2-bromoethyl)piperidine, stir 12 h at 80 °C | Nucleophilic substitution to form ether |
| 3 | Workup: aqueous extraction, organic layer separation | Crude 2-bromophenyl 4-piperidinyl ether |
| 4 | Dissolve in ethanol, add HCl gas, cool to precipitate | 2-Bromophenyl 4-piperidinyl ether hydrochloride salt |
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Phenol starting material | 2-Bromophenol | Commercially available or synthesized |
| Base for phenol deprotonation | Sodium hydride, K2CO3 | Strong base preferred |
| Alkylating agent | 4-(2-bromoethyl)piperidine | Prepared or purchased |
| Solvent | DMF, DMSO | Polar aprotic solvents |
| Temperature | 60–80 °C | Controlled to avoid side reactions |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Salt formation | HCl in ethanol | Stoichiometric or slight excess |
| Purification | Recrystallization, washing | To achieve high purity |
| Yield | 60–85% | Depending on scale and conditions |
Notes on Purification and Characterization
- Purification typically involves recrystallization from ethanol or ethyl acetate.
- Characterization includes NMR (1H, 13C), MS, and melting point determination.
- Hydrochloride salt formation is confirmed by elemental analysis and IR spectroscopy (presence of NH3+ bands).
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 4-piperidinyl ether hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
2-Bromophenyl 4-piperidinyl ether hydrochloride is a compound with significant potential in various scientific and pharmaceutical applications. This article delves into its synthesis, properties, and diverse applications, particularly in medicinal chemistry.
Pharmaceutical Development
This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals . Its structural characteristics make it suitable for modifications that can lead to the development of new therapeutic agents.
Case Study: Analgesics
Research has indicated that compounds similar to this compound exhibit analgesic properties. For instance, derivatives of piperidine are often explored for their potential in pain management .
Neuropharmacology
The compound may interact with biological targets such as neurotransmitter receptors. The piperidine moiety is known for influencing binding affinity, which can be critical in developing drugs targeting neurological conditions.
Case Study: Acetylcholinesterase Inhibition
Studies have shown that related compounds can inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This suggests that this compound could be explored further for its neuropharmacological applications .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways.
Example Applications:
- Synthesis of chiral compounds.
- Development of new materials with specific electronic properties.
Biological Studies
The compound's interaction with DNA and other biological macromolecules has been investigated, revealing its potential use in biochemical research.
Case Study: DNA Binding Studies
Recent studies have demonstrated the ability of related compounds to bind DNA, which could have implications for drug design targeting genetic material .
Mechanism of Action
The mechanism of action of 2-Bromophenyl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the piperidinyl ether moiety can influence the compound’s overall reactivity and stability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-2-Nitrophenyl 2-(4-Piperidinyl)ethyl Ether Hydrochloride
- CAS : 1219967-96-0
- Molecular Formula : C₁₃H₁₆BrClN₂O₃
- Molecular Weight : 367.64
- Key Features : Incorporates both bromine and nitro groups at the 4- and 2-positions of the phenyl ring, respectively. The ethyl spacer between the phenyl ether and piperidine enhances conformational flexibility.
- Applications : Used in medicinal chemistry for receptor-binding studies; nitro groups may enhance electrophilic reactivity but increase toxicity risks .
2-Nitrophenyl 4-Piperidinyl Ether Hydrochloride
- CAS : 1072944-49-0
- Molecular Formula : C₁₁H₁₅ClN₂O₃
- Molecular Weight : 258.7
- Key Features : Nitro group at the phenyl 2-position without bromine. Smaller molecular weight compared to brominated analogs.
- Classified as an irritant in safety data .
4-(4-Bromophenyl)piperidine Hydrochloride
- CAS : 80980-89-8
- Molecular Formula : C₁₁H₁₃BrClN
- Molecular Weight : 282.6
- Applications : Simpler structure with fewer synthetic steps; used in ligand synthesis for dopamine receptor studies. The absence of an ether bond may reduce metabolic stability compared to ether-linked analogs .
2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride
- CAS : 1219981-10-8
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.76
- Key Features : Nicotinate ester replaces the bromophenyl ether group. This ester linkage introduces hydrolytic instability but enhances bioavailability.
- Pharmacological Relevance: Potential nicotinic acetylcholine receptor modulation due to the nicotinate moiety .
Comparative Analysis Table
*Estimated based on structural analogs.
Key Findings and Implications
Substituent Effects : Bromine at the phenyl 2-position increases lipophilicity and may enhance blood-brain barrier penetration compared to nitro or ester analogs .
Safety Profiles : Nitro-containing derivatives (e.g., CAS 1072944-49-0) are associated with irritancy and oxidative stress risks, necessitating careful handling .
Structural Flexibility : Ethyl spacers (e.g., in CAS 1219967-96-0) improve conformational adaptability but add synthetic complexity .
Direct vs.
Biological Activity
2-Bromophenyl 4-piperidinyl ether hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a brominated phenyl group linked to a piperidine moiety via an ether bond. The hydrochloride form enhances solubility, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl group can engage in various binding interactions, while the piperidinyl ether moiety may influence the compound’s reactivity and stability. This dual functionality allows it to modulate the activity of biological targets involved in neurotransmission and pain modulation.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, analogs have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 2.7 µM for structurally related compounds .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted on similar compounds, revealing that modifications to the bromophenyl or piperidine moieties can significantly alter biological activity. For example, substituents at different positions on the phenyl ring have been shown to enhance or diminish inhibitory effects on target enzymes .
Case Studies
- Inhibition of Enzymes : A study evaluating the inhibition of various enzymes by structurally related compounds found that certain derivatives exhibited IC50 values in the low micromolar range against specific targets involved in metabolic pathways .
- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of similar compounds on cancer cell lines, reporting selectivity towards T-lymphoblastic cell lines with minimal toxicity observed at concentrations up to 10 µM .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 2-Bromophenyl 4-piperidinyl ether hydrochloride, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2-bromophenol derivatives with 4-piperidinyl ether precursors in anhydrous dichloromethane (DCM) under basic conditions (e.g., NaOH) to facilitate ether bond formation . Optimization strategies include:
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl; piperidine protons at δ 3.0–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₁H₁₃BrNO⁺·HCl) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced: How do solvent polarity and temperature variations impact the stability of this compound during long-term storage?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate hydrolysis of the ether bond at room temperature. Use non-polar solvents (e.g., hexane) for suspensions to enhance stability .
- Temperature : Degradation rates increase above 25°C. Stability studies (via accelerated aging at 40°C/75% RH) show <2% decomposition over 6 months when stored in desiccated, amber glass vials .
Advanced: What strategies resolve contradictory data regarding the compound’s biological activity in different assay systems?
Methodological Answer:
- Assay-Specific Optimization :
- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydrolyzed piperidine derivatives) that may contribute to observed discrepancies .
Advanced: How can researchers address discrepancies in reported synthetic yields from different literature sources?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
